An In-depth Technical Guide to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
The 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile core is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. As a member of the broader class of 5-aminopyrazoles, this scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The inherent chemical features of this structure—a hydrogen-bond-donating amino group, a cyano group as a potential hydrogen bond acceptor or metabolic handle, and the basic pyridinyl moiety—confer upon it a unique profile for molecular recognition in biological systems. Notably, derivatives of the 5-aminopyrazole core have demonstrated potent inhibitory activity against various protein kinases, positioning them as promising candidates for the development of novel therapeutics for inflammatory diseases and cancer.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, reactivity, and the significant therapeutic potential of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile.
Physicochemical and Spectral Characteristics
While specific experimental data for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is not extensively reported in publicly available literature, its properties can be reliably predicted based on closely related analogs. The data presented below is a synthesis of information from various substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5][6][7][8]
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Rationale/Note |
| Molecular Formula | C9H7N5 | Calculated from the chemical structure. |
| Molecular Weight | 185.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Based on the typical appearance of related aminopyrazole derivatives.[8] |
| Melting Point | 150 - 210 °C | The melting point is expected to be in this range, influenced by the pyridinyl group. For comparison, 5-amino-1-(p-tolyl)pyrazole-4-carbonitrile has a melting point of 150 °C, while 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile melts at 169-173 °C.[7][8] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and likely insoluble in water and non-polar solvents. | Typical solubility profile for heterocyclic compounds of this nature. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability observed for pyrazole derivatives. |
Spectral Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH2) protons.
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¹³C NMR: The carbon NMR would display signals for the five carbons of the pyrazole ring and the five carbons of the pyridinyl ring, with the carbon of the cyano group appearing at a characteristic downfield shift.
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FT-IR (KBr, cm⁻¹): Key vibrational bands are anticipated for N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2210-2230 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and pyridine rings (1500-1650 cm⁻¹).[5]
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: A Step-by-Step Protocol
The synthesis of 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be efficiently achieved through a well-established cyclocondensation reaction. The following protocol is adapted from the successful synthesis of the isomeric 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile and other aryl-substituted analogs.[9] The causality behind this experimental design lies in the nucleophilic character of the hydrazine nitrogen and the electrophilic nature of the ethoxymethylene malononitrile, which drives the cyclization to form the stable pyrazole ring.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinopyridine (1.0 equivalent) and absolute ethanol to form a slurry.
-
Reagent Addition: To this stirring slurry, add 2-(ethoxymethylene)malononitrile (1.0 equivalent).
-
Base Catalysis: Add triethylamine (1.0 equivalent) to the reaction mixture. The base facilitates the initial Michael addition and subsequent cyclization.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. If further purification is required, recrystallization from a suitable solvent such as ethanol or isopropanol can be performed to yield the final product as a crystalline solid.
Caption: Synthetic workflow for 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile.
Chemical Reactivity and Derivatization
The 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile core possesses several reactive sites that allow for further chemical modifications, making it a valuable intermediate in the synthesis of diverse chemical libraries.
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The 5-Amino Group: This primary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions are fundamental for introducing diverse substituents to explore structure-activity relationships (SAR).
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The 4-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.
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The Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the pyrazole ring can influence its reactivity.
Caption: Key reaction pathways for derivatization.
Applications in Drug Discovery and Development
The 5-aminopyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Targeting Kinases in Inflammatory Diseases:
One of the most significant applications of this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3] IRAK4 is a key signaling molecule in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The 5-aminopyrazole core can be elaborated to create potent and selective IRAK4 inhibitors, offering a promising therapeutic strategy for these debilitating diseases.[1][3]
Caption: Inhibition of the IRAK4 signaling pathway.
Anticancer Potential:
In addition to their anti-inflammatory properties, 5-aminopyrazole derivatives have emerged as promising anticancer agents. They have been shown to inhibit other kinases that are critical for cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and p38 MAP kinase.[2][4] The development of covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold has shown efficacy against both wild-type and drug-resistant mutant forms of FGFR.[2] Furthermore, various substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles have demonstrated cytotoxic activity against several human cancer cell lines.[10] The pyridinyl moiety in the title compound can potentially enhance solubility and provide an additional point of interaction with the target protein, making it an attractive scaffold for the design of novel kinase inhibitors for oncology.
Conclusion
5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential as a building block in drug discovery. Its straightforward synthesis, versatile reactivity, and the proven therapeutic relevance of the 5-aminopyrazole scaffold make it a highly valuable tool for medicinal chemists. The insights provided in this guide, from its fundamental chemical properties to its role in the development of targeted therapies, underscore the continued importance of this compound in the quest for novel treatments for a range of human diseases. Further exploration of the specific biological activities of this particular isomer is warranted and could lead to the discovery of new and potent therapeutic agents.
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